molecular formula C22H21N5O2S B11259448 N-(3-methoxyphenyl)-2-{[5-(4-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(3-methoxyphenyl)-2-{[5-(4-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B11259448
M. Wt: 419.5 g/mol
InChI Key: YJKWAZOQERWCCD-UHFFFAOYSA-N
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Description

“N-(3-methoxyphenyl)-2-{[5-(4-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide” is a synthetic organic compound It features a complex structure with multiple functional groups, including a methoxyphenyl group, a methylphenyl group, a pyrrole ring, and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(3-methoxyphenyl)-2-{[5-(4-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide” typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the triazole ring: This can be achieved through a cyclization reaction involving a hydrazine derivative and a suitable nitrile.

    Introduction of the pyrrole ring: This step may involve a condensation reaction between an aldehyde and an amine.

    Attachment of the methoxyphenyl and methylphenyl groups: These groups can be introduced through electrophilic aromatic substitution reactions.

    Formation of the acetamide linkage: This can be achieved through an amidation reaction involving an amine and an acyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl and pyrrole rings.

    Reduction: Reduction reactions could target the triazole ring or the acetamide linkage.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at the aromatic rings or the triazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation could be used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly used.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation could yield quinones or N-oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

    Synthesis of novel materials: The compound could be used as a building block for the synthesis of polymers or other advanced materials.

    Catalysis: It may serve as a ligand or catalyst in various organic reactions.

Biology

    Drug development: The compound’s structure suggests potential biological activity, making it a candidate for drug discovery and development.

    Biochemical studies: It could be used as a probe or inhibitor in biochemical assays.

Medicine

    Therapeutic agents: If the compound exhibits pharmacological activity, it could be developed into a therapeutic agent for various diseases.

Industry

    Material science: The compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of “N-(3-methoxyphenyl)-2-{[5-(4-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide” would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes, receptors, or ion channels. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or alteration of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-methoxyphenyl)-2-{[5-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
  • N-(3-methoxyphenyl)-2-{[5-(4-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}propionamide

Uniqueness

The uniqueness of “N-(3-methoxyphenyl)-2-{[5-(4-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide” lies in its specific combination of functional groups and structural features, which may confer unique chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C22H21N5O2S

Molecular Weight

419.5 g/mol

IUPAC Name

N-(3-methoxyphenyl)-2-[[5-(4-methylphenyl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C22H21N5O2S/c1-16-8-10-17(11-9-16)21-24-25-22(27(21)26-12-3-4-13-26)30-15-20(28)23-18-6-5-7-19(14-18)29-2/h3-14H,15H2,1-2H3,(H,23,28)

InChI Key

YJKWAZOQERWCCD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(N2N3C=CC=C3)SCC(=O)NC4=CC(=CC=C4)OC

Origin of Product

United States

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